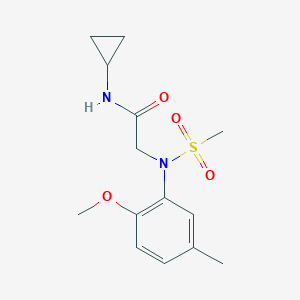

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CMP-001, is a novel small molecule drug that has gained significant attention in the field of cancer immunotherapy. It is a synthetic toll-like receptor 9 (TLR9) agonist that activates the innate immune system and enhances the adaptive immune response against cancer cells.

Mecanismo De Acción

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide activates the innate immune system by binding to TLR9, which is expressed on various immune cells, including dendritic cells, macrophages, and B cells. TLR9 recognizes unmethylated CpG motifs that are present in bacterial and viral DNA but are absent in mammalian DNA. By mimicking the structure of bacterial DNA, N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide triggers the production of proinflammatory cytokines, chemokines, and type I interferons, which recruit and activate immune cells to the tumor microenvironment. This leads to the priming of antigen-specific T cells and the inhibition of immune suppressive mechanisms.

Biochemical and Physiological Effects:

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce the expression of various immune-related genes, such as IFN-α, IL-6, and CXCL10, in both tumor cells and immune cells. It also increases the infiltration of immune cells, such as CD8+ T cells and natural killer cells, into the tumor microenvironment. N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to be safe and well-tolerated in clinical trials, with the most common adverse events being injection site reactions and flu-like symptoms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its easy synthesis and purification, its ability to induce immune responses in vitro and in vivo, and its potential to enhance the efficacy of other immunotherapies. However, there are also some limitations to its use, such as the need for specialized equipment and expertise to perform intratumoral injections, the potential for systemic toxicity if administered at high doses, and the lack of predictive biomarkers to identify patients who are most likely to respond to treatment.

Direcciones Futuras

There are several future directions for the development of N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a cancer immunotherapy agent. These include exploring its combination with other immunotherapies, such as checkpoint inhibitors and CAR-T cells, investigating its potential in other cancer types, such as breast and prostate cancer, and optimizing its dosing and administration schedule. Additionally, the identification of predictive biomarkers and the development of companion diagnostics will be critical for selecting patients who are most likely to benefit from N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide treatment.

Métodos De Síntesis

The synthesis of N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the condensation of 2-methoxy-5-methylphenylacetonitrile with cyclopropanecarboxylic acid, followed by the conversion of the resulting nitrile to the amide using methylsulfonyl chloride and glycine. The final product is obtained after purification by column chromatography and recrystallization. This method has been optimized to yield high purity and high yield of N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Aplicaciones Científicas De Investigación

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for its potential as a cancer immunotherapy agent. It has shown promising results in various cancer types, including melanoma, non-small cell lung cancer, and head and neck squamous cell carcinoma. N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is usually administered intratumorally or subcutaneously, and it has been shown to induce tumor regression, increase antigen-specific T cell responses, and enhance the efficacy of checkpoint inhibitors.

Propiedades

Nombre del producto |

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide |

|---|---|

Fórmula molecular |

C14H20N2O4S |

Peso molecular |

312.39 g/mol |

Nombre IUPAC |

N-cyclopropyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide |

InChI |

InChI=1S/C14H20N2O4S/c1-10-4-7-13(20-2)12(8-10)16(21(3,18)19)9-14(17)15-11-5-6-11/h4,7-8,11H,5-6,9H2,1-3H3,(H,15,17) |

Clave InChI |

XTKHIFPVOCZTJP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2CC2)S(=O)(=O)C |

SMILES canónico |

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2CC2)S(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propan-2-ol](/img/structure/B214911.png)

![3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B214912.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B214915.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B214920.png)

![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B214923.png)

![4-Methylphenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B214927.png)

![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214932.png)

![5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214939.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214941.png)

![N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214943.png)

![2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)